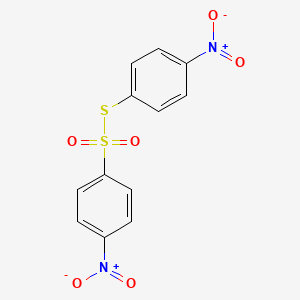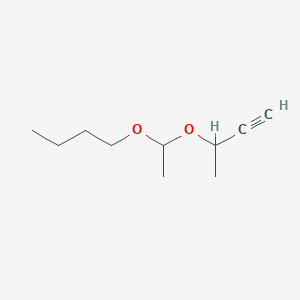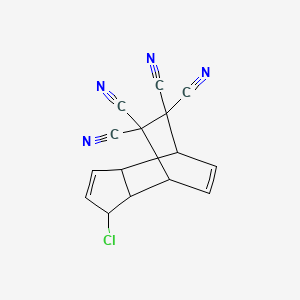
1-chloro-3a,4,7,7a-tetrahydro-1H-4,7-ethanoindene-8,8,9,9-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-3a,4,7,7a-tetrahydro-1H-4,7-ethanoindene-8,8,9,9-tetracarbonitrile is a complex organic compound with the molecular formula C15H9ClN4. This compound is known for its unique structure, which includes a chlorine atom and multiple nitrile groups. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1-chloro-3a,4,7,7a-tetrahydro-1H-4,7-ethanoindene-8,8,9,9-tetracarbonitrile involves several steps. One common method includes the reaction of a suitable indene derivative with a chlorinating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride. The mixture is stirred at a specific temperature to ensure complete chlorination. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Analyse Chemischer Reaktionen
1-chloro-3a,4,7,7a-tetrahydro-1H-4,7-ethanoindene-8,8,9,9-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide, leading to the replacement of the chlorine atom with other functional groups.
Wissenschaftliche Forschungsanwendungen
1-chloro-3a,4,7,7a-tetrahydro-1H-4,7-ethanoindene-8,8,9,9-tetracarbonitrile is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes studying its effects on cellular processes and its potential as a drug candidate.
Industry: It is used in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-chloro-3a,4,7,7a-tetrahydro-1H-4,7-ethanoindene-8,8,9,9-tetracarbonitrile involves its interaction with specific molecular targets. The chlorine atom and nitrile groups play a crucial role in its reactivity. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-chloro-3a,4,7,7a-tetrahydro-1H-4,7-ethanoindene-8,8,9,9-tetracarbonitrile can be compared with similar compounds such as:
Heptachlor: Known for its use as a pesticide, heptachlor has a similar chlorinated structure but different applications and toxicity profiles.
Hexachlorocyclopentadiene: This compound is used in the synthesis of various chemicals and has a similar chlorinated ring structure.
Chlorodene: Another chlorinated compound with applications in organic synthesis and industrial processes.
Each of these compounds has unique properties and applications, highlighting the versatility and specificity of this compound in scientific research.
Eigenschaften
CAS-Nummer |
1703-67-9 |
|---|---|
Molekularformel |
C15H9ClN4 |
Molekulargewicht |
280.71 g/mol |
IUPAC-Name |
5-chlorotricyclo[5.2.2.02,6]undeca-3,10-diene-8,8,9,9-tetracarbonitrile |
InChI |
InChI=1S/C15H9ClN4/c16-12-4-1-9-10-2-3-11(13(9)12)15(7-19,8-20)14(10,5-17)6-18/h1-4,9-13H |
InChI-Schlüssel |
HRBANRVOMWFUBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(C2C1C3C=CC2C(C3(C#N)C#N)(C#N)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


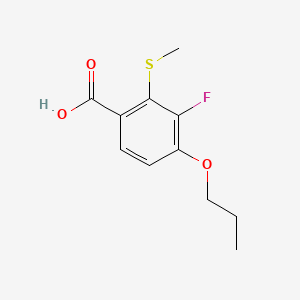

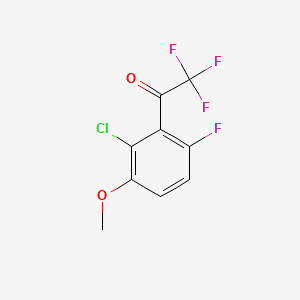

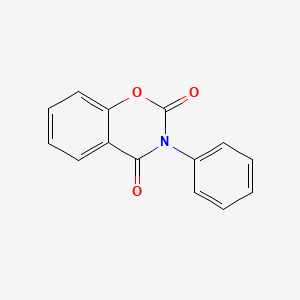
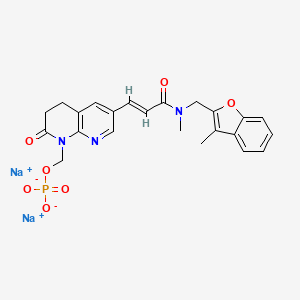
![2-amino-4-[2,4-dichloro-6-[2-(4-fluoro-3,4-dihydropyrazol-2-yl)ethoxy]phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B14754017.png)
![2-Phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazole](/img/structure/B14754020.png)
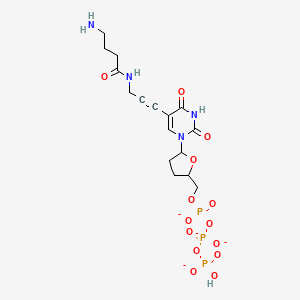
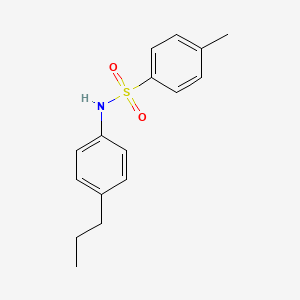

![1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione](/img/structure/B14754045.png)
